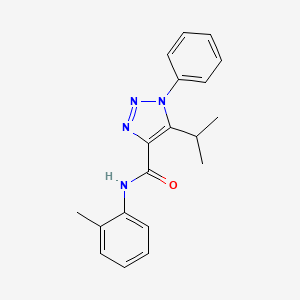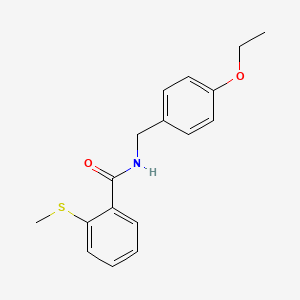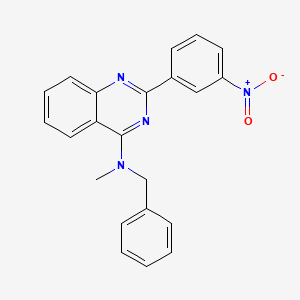
5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as IMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMPT is a triazole-based compound that has been synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in detail.
Mechanism of Action
5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its biological effects by inhibiting specific enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins, a group of signaling molecules that play a crucial role in inflammation. 5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects:
5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Moreover, 5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have antifungal and antibacterial properties, making it a promising compound for the treatment of infections. 5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been found to have anti-inflammatory and antioxidant properties, which can reduce inflammation and oxidative stress, respectively.
Advantages and Limitations for Lab Experiments
5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, it has been found to exhibit a broad spectrum of biological activities, making it a promising compound for the development of new drugs. However, the limitations of 5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide include its low solubility in water, which can make it difficult to administer in vivo. Moreover, 5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully established.
Future Directions
There are several future directions for the study of 5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One potential direction is the development of new drugs based on the structure of 5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. Moreover, further studies are needed to determine the safety and efficacy of 5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in humans. Additionally, the mechanism of action of 5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide needs to be further elucidated to better understand its biological effects. Finally, the potential use of 5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in the treatment of other diseases, such as diabetes and cardiovascular disease, needs to be explored.
In conclusion, 5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a promising compound that has shown potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of 5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its applications in the development of new drugs.
Scientific Research Applications
5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antifungal, and antibacterial properties. 5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Moreover, 5-isopropyl-N-(2-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have anti-inflammatory and antioxidant properties, making it a promising compound for the treatment of various diseases.
properties
IUPAC Name |
N-(2-methylphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13(2)18-17(19(24)20-16-12-8-7-9-14(16)3)21-22-23(18)15-10-5-4-6-11-15/h4-13H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXCALOATWJLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4723563.png)


![6-(4-methylphenyl)-2-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4723566.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4723579.png)
![methyl (4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B4723585.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-3-isoxazolecarboxamide](/img/structure/B4723591.png)
![6,7-dimethyl-2-(4-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4723601.png)
![2-(1,3-benzothiazol-2-ylthio)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}acetamide](/img/structure/B4723609.png)
![5-[(5-bromo-2-furyl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4723615.png)
![2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B4723617.png)
![N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4723619.png)